molecular formula C17H17ClN2O4 B5177610 N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B5177610
M. Wt: 348.8 g/mol
InChI Key: VRCXHEDNMZUDSP-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides. This compound features a benzyl group substituted with a chlorine atom at the para position and a phenyl group substituted with two methoxy groups at the 2 and 5 positions. The ethanediamide backbone connects these two aromatic groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide typically involves the following steps:

    Starting Materials: 4-chlorobenzylamine and 2,5-dimethoxybenzoyl chloride.

    Reaction: The reaction between 4-chlorobenzylamine and 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide: can be compared with other amides such as:

Uniqueness

  • The specific substitution pattern of the chlorine and methoxy groups in N-(4-chlorobenzyl)-N’-(2,5-dimethoxyphenyl)ethanediamide may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-13-7-8-15(24-2)14(9-13)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXHEDNMZUDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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